molecular formula C15H15F3N4OS B2766371 2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775544-94-9

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2766371
CAS RN: 1775544-94-9
M. Wt: 356.37
InChI Key: CDQORJHGMKKGLU-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are often used in the development of various pharmaceuticals . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds often involves a series of steps including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. The exact reactions would depend on the specific compound being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and yield, can be determined during the synthesis process .

Scientific Research Applications

Pharmaceutical Drug Development

The piperazine moiety is a common feature in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. Compounds with this moiety have been used in the treatment of a wide range of diseases, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic medications . The specific compound could be explored for similar applications, given its structural similarity to known therapeutic agents.

Neurodegenerative Disease Research

Piperazine derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound’s ability to cross the blood-brain barrier could be leveraged to develop potential treatments for these conditions.

Antibacterial Activity

Some piperazine derivatives have demonstrated significant antibacterial activity . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as a novel antibacterial agent.

Psychoactive Substance Analysis

Piperazine rings are also found in psychoactive substances used for recreational purposes . While the use of such substances is illegal, understanding their pharmacological effects can provide insights into the human central nervous system and aid in the development of legal therapeutic agents.

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the condition they are designed to treat. Some compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure. It’s important to note that while some compounds may show promising therapeutic effects, they may also have potential side effects or toxicity .

Future Directions

The future directions for these compounds could involve further development and testing to determine their efficacy and safety in treating various conditions .

properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-12(15(16,17)18)9-13(20-10)21-4-6-22(7-5-21)14(23)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQORJHGMKKGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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